molecular formula C17H18N4O B7475376 N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1-methylpyrrole-2-carboxamide

N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1-methylpyrrole-2-carboxamide

Cat. No. B7475376
M. Wt: 294.35 g/mol
InChI Key: OYIXHDHVWXEOGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1-methylpyrrole-2-carboxamide, also known as DPPY, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrazole derivatives and has been shown to exhibit various biochemical and physiological effects.

Scientific Research Applications

N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1-methylpyrrole-2-carboxamide has been studied extensively for its potential applications in various scientific research fields. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1-methylpyrrole-2-carboxamide has also been investigated for its potential as a fluorescent probe for the detection of metal ions in biological samples. Additionally, it has been used as a ligand in the synthesis of metal complexes for catalytic applications.

Mechanism of Action

The mechanism of action of N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1-methylpyrrole-2-carboxamide is not fully understood. However, studies have shown that it may exert its biological effects by modulating various signaling pathways in cells. For example, N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1-methylpyrrole-2-carboxamide has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. It has also been shown to inhibit the PI3K/AKT/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1-methylpyrrole-2-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1-methylpyrrole-2-carboxamide has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1-methylpyrrole-2-carboxamide in lab experiments is its high yield and purity. Additionally, it has been shown to exhibit low toxicity and high stability under various conditions. However, one limitation of using N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1-methylpyrrole-2-carboxamide is its relatively high cost compared to other compounds.

Future Directions

There are several future directions for the study of N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1-methylpyrrole-2-carboxamide. One potential direction is the investigation of its potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders. Additionally, further studies could be conducted to elucidate the mechanism of action of N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1-methylpyrrole-2-carboxamide and its interactions with various signaling pathways in cells. Furthermore, the development of new synthetic methods for N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1-methylpyrrole-2-carboxamide and its derivatives could lead to the discovery of new compounds with improved biological activity and lower cost.

Synthesis Methods

The synthesis of N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1-methylpyrrole-2-carboxamide involves the reaction of 3,5-dimethyl-1-phenylpyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 1-methylpyrrole-2-carboxamide in the presence of a base to obtain N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1-methylpyrrole-2-carboxamide in high yield and purity.

properties

IUPAC Name

N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1-methylpyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O/c1-12-16(18-17(22)15-10-7-11-20(15)3)13(2)21(19-12)14-8-5-4-6-9-14/h4-11H,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYIXHDHVWXEOGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)NC(=O)C3=CC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1-methylpyrrole-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.